N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a pyrazole ring, which is further substituted with methoxyphenyl and phenyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired sulfonamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: This compound has a similar methoxyphenyl group but differs in the presence of an acetamide group and a phenoxy linkage.
Diphenyl-N-heteroaromatic compounds: These compounds share the diphenyl structure but have different heteroaromatic rings, such as pyrazole or triazole.
Pyridazinones containing the (4-methoxyphenyl)piperazine: These compounds have a methoxyphenyl group attached to a piperazine ring, differing in the core structure.
Uniqueness
N-(4-methoxyphenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and the presence of a sulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C18H19N3O3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H19N3O3S/c1-13-18(14(2)21(19-13)16-7-5-4-6-8-16)25(22,23)20-15-9-11-17(24-3)12-10-15/h4-12,20H,1-3H3 |
InChI Key |
HXPLXYBMIKMMDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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